(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a complex organic compound that features multiple heterocyclic rings, including thiophene, isoxazole, pyrrole, and thiazole. These heterocyclic structures are known for their diverse chemical properties and biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.
Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Pyrrole Ring Formation: The pyrrole ring can be constructed using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Final Coupling: The final step involves coupling the different heterocyclic rings through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s heterocyclic rings are of interest due to their potential biological activities. These rings are often found in bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features could be exploited to design molecules with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-11-15(25-17(18-11)20-6-2-3-7-20)16(21)22-10-12-9-13(23-19-12)14-5-4-8-24-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZFERSXHYCQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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